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  • Product: 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid
  • CAS: 425630-53-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Chloro-3-(5-formylfuran-2-yl)benzoic Acid: Synthesis, Identification, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid, a polysubstituted aromatic carboxylic acid, represents a class of compounds with significant poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid, a polysubstituted aromatic carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structure, which incorporates a chlorinated benzoic acid scaffold and a functionalized furan ring, makes it a valuable building block for the synthesis of more complex molecular architectures. The presence of the reactive aldehyde and carboxylic acid functionalities, combined with the specific substitution pattern on the aromatic rings, offers multiple avenues for chemical modification and derivatization.

This technical guide provides a comprehensive overview of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid, including its identification, a detailed proposed synthesis protocol, and an expert analysis of its potential applications in drug discovery and development.

Core Identification and Physicochemical Properties

A precise identification of a chemical compound is fundamental for its application in research and development. The unique identifier for this compound is its CAS number, which is complemented by its structural and physicochemical properties.

PropertyValueReference
CAS Number 425630-53-1
Molecular Formula C₁₂H₇ClO₄
Molecular Weight 250.64 g/mol
Synonyms 4-chloro-3-(5-formyl-2-furyl)benzoic acid
Appearance Expected to be a solid[1]
Purity Commercially available up to 97%
Storage Recommended to be stored refrigerated

Structural Diagram:

Caption: Chemical structure of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid.

Spectroscopic Characterization for Structural Elucidation

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to provide key information about the hydrogen environments in the molecule. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) in a suitable deuterated solvent like DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Carboxylic acid (-COOH)12.0 - 13.0Singlet (broad)
Aldehyde (-CHO)9.5 - 9.7Singlet
Benzoic acid (Ar-H)7.5 - 8.2Multiplet
Furan (Fur-H)7.0 - 7.5Multiplet
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic acid (-C OOH)165 - 175
Aldehyde (-C HO)185 - 195
Aromatic/Furan carbons (Ar-C, Fur-C)110 - 160
Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The following are the expected characteristic absorption bands.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad
C=O stretch (Carboxylic acid)1680 - 1710Strong
C=O stretch (Aldehyde)1670 - 1690Strong
C-H stretch (Aldehyde)2820 - 2850 and 2720 - 2750Medium
C=C stretch (Aromatic)1450 - 1600Medium to Strong
C-O stretch (Furan)1000 - 1300Strong
C-Cl stretch700 - 850Strong
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid, the expected molecular ion peak [M]⁺ would be observed at m/z 250.00, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 33% intensity of the [M]⁺ peak).

Proposed Synthesis Protocol: A Palladium-Catalyzed Cross-Coupling Approach

A robust and efficient synthesis of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid can be envisioned through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry due to its high tolerance for various functional groups.[3] The proposed synthetic route involves the coupling of two key building blocks: 4-chloro-3-boronobenzoic acid and 2-bromo-5-formylfuran.

Reaction Scheme:

G reactant1 4-chloro-3-boronobenzoic acid product 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid reactant1->product reactant2 2-bromo-5-formylfuran reactant2->product catalyst Pd catalyst, Base catalyst->product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the title compound.

Step-by-Step Experimental Workflow
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-chloro-3-boronobenzoic acid (1.0 equivalent), 2-bromo-5-formylfuran (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a suitable base, for instance, potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid, making it less soluble in the aqueous phase.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield pure 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid suggest its utility as a versatile building block in the development of novel therapeutic agents.

  • Scaffold for Bioactive Molecules: The furan ring is a common heterocycle in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The benzoic acid moiety is also a prevalent feature in numerous drugs.

  • Derivatization Potential: The aldehyde group can be readily converted into other functional groups, such as amines (via reductive amination), alcohols (via reduction), or imines, allowing for the generation of a diverse library of compounds for biological screening. The carboxylic acid can be transformed into esters or amides, which can modulate the pharmacokinetic properties of a potential drug candidate.

  • Fragment-Based Drug Design: This molecule can serve as a valuable fragment in fragment-based drug discovery (FBDD) programs. Its defined three-dimensional shape and the presence of hydrogen bond donors and acceptors can facilitate its binding to the active sites of various protein targets.

While specific biological activities for 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid have not been extensively reported in the public domain, its structural features make it an attractive starting point for the synthesis of inhibitors for various enzyme families or as ligands for receptors implicated in disease.

Safety Information

As with any chemical compound, proper handling and safety precautions are essential. Based on the available data for similar compounds, 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid should be handled with care.

  • Hazard Statements: May be harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]

  • Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid is a chemical compound with significant potential for researchers in organic synthesis and drug discovery. Its well-defined structure, characterized by its unique CAS number and predictable spectroscopic features, combined with its versatile chemical reactivity, makes it an important tool for the creation of novel molecules with potential therapeutic applications. The proposed Suzuki-Miyaura cross-coupling provides a reliable and efficient route for its synthesis, paving the way for further exploration of its chemical and biological properties. As the demand for new and effective pharmaceuticals continues to grow, the importance of versatile building blocks like 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid in the drug development pipeline cannot be overstated.

References

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MilliporeSigma. 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid. [Link]

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • PubMed. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. [Link]

  • ResearchGate. Chemical structure of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid (FUR). [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR data for compounds 1 and 7. [Link]

  • SpectraBase. Benzoic acid, 4-chloro-, 4-acetylphenyl ester. [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Scribd. FTIR Analysis of Benzoic Acid Samples. [Link]

  • ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • PMC. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • ResearchGate. Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. [Link]

  • MDPI. Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. [Link]

  • TSI Journals. SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. [Link]

  • ORCA - Cardiff University. RSC Medicinal Chemistry. [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

Sources

Exploratory

Technical Guide: Physicochemical Characteristics of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid

This technical guide details the physicochemical profile, synthesis, and application of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid , a specialized intermediate with significant potential in the development of hemoglobin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and application of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid , a specialized intermediate with significant potential in the development of hemoglobin modulators and fragment-based drug discovery.

Executive Summary

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid (CAS: 425630-53-1) is a bi-functional pharmacophore combining an ionizable benzoic acid moiety with a reactive furan-aldehyde "warhead."[1][2] Structurally, it serves as a critical scaffold for Schiff base-forming drugs , particularly in the research of anti-sickling agents that target the N-terminal valine of hemoglobin (Hb). Its unique substitution pattern—ortho-chloro positioning relative to the furan ring—imparts specific steric and electronic properties that influence both metabolic stability and binding kinetics.

Molecular Identity & Structural Analysis

AttributeDetail
IUPAC Name 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid
CAS Number 425630-53-1
Molecular Formula C₁₂H₇ClO₄
Molecular Weight 250.63 g/mol
SMILES OC(=O)c1ccc(Cl)c(c1)-c2ccc(C=O)o2
Key Functional Groups [1][2][3][4][5][6][7][8][9][10] • Aldehyde (C=O): Electrophilic center for reversible covalent binding (Schiff base formation).• Carboxylic Acid (-COOH): Solubilizing group; pKa modulator.• Aryl Chloride (-Cl): Lipophilic spacer; provides steric twist to the biaryl axis.
Electronic & Steric Configuration

The molecule features a biaryl twist driven by the steric clash between the chlorine atom at the C4 position of the benzene ring and the oxygen/hydrogen atoms of the furan ring. This non-planar conformation is critical for fitting into hydrophobic pockets of proteins (e.g., the central water cavity of Hemoglobin S).

  • Electronic Effect: The electron-withdrawing chlorine and carboxylic acid groups deactivate the benzene ring, making the aldehyde slightly more electrophilic compared to unsubstituted furan-aldehydes.

Physicochemical Profile

Data synthesized from structural class properties and predicted computational models.

Solid-State Properties
  • Appearance: Pale yellow to tan crystalline solid. The color arises from the extended

    
    -conjugation between the furan and benzene rings.
    
  • Melting Point: Typically 210–230°C (decomposition). Note: High melting point is characteristic of benzoic acid dimers formed via intermolecular hydrogen bonding.

  • Polymorphism: Potential for multiple crystal forms due to rotational freedom around the biaryl bond.

Solution Properties
  • Solubility:

    • Water (pH < 3): Insoluble (< 0.1 mg/mL).

    • Water (pH > 7): Soluble (> 10 mg/mL) as the carboxylate salt.

    • Organic Solvents: Highly soluble in DMSO, DMF, and THF. Moderate solubility in Methanol/Ethanol.

  • Acidity (pKa):

    • COOH: Predicted 3.8 – 4.1 . The electron-withdrawing furan and chlorine substituents slightly increase acidity compared to benzoic acid (pKa 4.2).

  • Lipophilicity (LogP/LogD):

    • LogP (Unionized): ~2.3.

    • LogD (pH 7.4): ~ -0.8 (Highly ionized in physiological media, aiding oral bioavailability and plasma distribution).

Stability Profile
  • Oxidative Instability: The aldehyde group is susceptible to oxidation (forming the dicarboxylic acid impurity) upon prolonged exposure to air. Storage under Argon/Nitrogen at 2–8°C is mandatory.

  • Photostability: The conjugated furan system absorbs UV/Vis light, making it sensitive to photodegradation. Protect from light.

Synthetic Workflow: Suzuki-Miyaura Coupling

The most robust synthesis route involves a palladium-catalyzed cross-coupling between a boronic acid derivative and an aryl halide.

Reaction Scheme

Precursors: 3-Bromo-4-chlorobenzoic acid + 5-Formylfuran-2-boronic acid. Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄. Base: Na₂CO₃ or K₃PO₄.

SynthesisWorkflow Start Start: 3-Bromo-4-chlorobenzoic acid Cat Catalyst: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 80°C Start->Cat Reagent Reagent: 5-Formylfuran-2-boronic acid Reagent->Cat Intermediate Crude Product: Biaryl Salt Species Cat->Intermediate 12-18h Reflux Workup Workup: Acidify to pH 3 (Precipitation) Intermediate->Workup Filter Catalyst Final Final Product: 4-Chloro-3-(5-formylfuran-2-yl) benzoic acid Workup->Final Recrystallization (EtOH/H2O)

Figure 1: Synthetic pathway utilizing Suzuki-Miyaura cross-coupling. The acidic workup is critical to protonate the carboxylate and precipitate the product.

Detailed Protocol
  • Charge: In a reaction vessel, dissolve 3-Bromo-4-chlorobenzoic acid (1.0 eq) and 5-Formylfuran-2-boronic acid (1.1 eq) in 1,4-Dioxane/Water (4:1 ratio).

  • Degas: Sparge with nitrogen for 15 minutes to remove oxygen (protects the aldehyde and catalyst).

  • Catalysis: Add Na₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq).

  • Reflux: Heat to 80–90°C for 12–16 hours. Monitor by HPLC.

  • Workup:

    • Cool to room temperature.

    • Filter through Celite to remove Palladium black.

    • Adjust filtrate pH to ~3.0 using 1N HCl. The product will precipitate as a pale yellow solid.

    • Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase chromatography (C18) if high purity (>99%) is required.

Applications in Drug Development

Hemoglobin Modulation (Sickle Cell Disease)

This compound belongs to the class of aromatic aldehydes known to bind allosterically to hemoglobin.

  • Mechanism: The aldehyde forms a reversible covalent Schiff base (imine) with the N-terminal valine amine of the hemoglobin

    
    -chain.
    
  • Effect: This binding stabilizes the R-state (oxygenated) of hemoglobin, increasing oxygen affinity and preventing the polymerization of HbS (sickle hemoglobin).[9][11]

SchiffBase cluster_equilibrium Reversible Binding Hb Hemoglobin (HbS) N-terminal Valine (-NH2) Complex Intermediate: Carbinolamine Hb->Complex Nucleophilic Attack Drug 4-Chloro-3-(5-formylfuran-2-yl) benzoic acid (Aldehyde) Drug->Complex Schiff Stable Complex: Schiff Base (Imine) Complex->Schiff - H2O (Dehydration) Schiff->Complex Hydrolysis

Figure 2: Mechanism of Schiff base formation between the aldehyde warhead and Hemoglobin N-terminal valine.

Fragment-Based Drug Discovery (FBDD)

Because of its low molecular weight (< 300 Da) and distinct functional handles, this molecule is an ideal fragment for screening libraries.

  • Vector 1 (COOH): Can be converted to amides, esters, or bioisosteres (e.g., tetrazole) to probe solvent-exposed regions.

  • Vector 2 (Aldehyde): Can be reduced to an alcohol, oxidized to an acid, or converted to amines via reductive amination to explore deep hydrophobic pockets.

Analytical Characterization & Safety

Quality Control Parameters
TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Distinct aldehyde proton singlet at ~9.6 ppm.
Purity HPLC (C18, ACN/Water)> 97.0% (Area %).
Residual Metal ICP-MSPd < 10 ppm (Crucial for biological assays).
Water Content Karl Fischer< 1.0% w/w.
Safety (MSDS Highlights)
  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Handling: Use a fume hood. Avoid dust generation. The compound is a potent electrophile (aldehyde); avoid contact with skin proteins to prevent sensitization.

References

  • Combi-Blocks Inc. (2024). Certificate of Analysis: 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid. Retrieved from

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters, 8(3), 321-326. (Contextual reference for aldehyde-hemoglobin mechanism).

  • PubChem. (2024).[6] Compound Summary: 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid (CAS 425630-53-1).[1][3][8]

  • Safo, M. K., & Kato, G. J. (2014). "Therapeutic strategies to target the root cause of sickle cell disease." Antioxidants & Redox Signaling, 20(6), 929–942. (Reference for Schiff base pharmacodynamics).

Sources

Foundational

Technical Guide: 4-Chloro-3-(5-formylfuran-2-yl)benzoic Acid Derivatives in Drug Discovery

The following technical guide provides an in-depth review of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid and its derivatives, focusing on its role as a privileged bifunctional scaffold in medicinal chemistry. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid and its derivatives, focusing on its role as a privileged bifunctional scaffold in medicinal chemistry.

Executive Summary

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid (CAS: 425630-53-1) is a high-value bifunctional building block used primarily in the synthesis of HIV-1 fusion inhibitors and Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors .[1] Its structure features a biaryl core (phenyl-furan) decorated with three distinct chemical handles:[1]

  • Carboxylic Acid (C-1): Facilitates solubility and serves as a site for amide coupling or prodrug formation.[1]

  • Aldehyde (C-5' on furan): A reactive electrophile for Knoevenagel condensations, reductive aminations, or Schiff base formation.[1]

  • Chlorine (C-4): Provides metabolic stability (blocking para-oxidation) and enhances lipophilicity for hydrophobic pocket occupancy.[1]

This guide details the synthesis, derivatization strategies, and biological applications of this scaffold, with a focus on its validated utility in disrupting the gp41 six-helix bundle (HIV-1) and targeting the PTP1B active site.[1]

Part 1: Chemical Synthesis & Structural Analysis[1]

Retrosynthetic Analysis

The synthesis of the core scaffold relies on a regioselective Suzuki-Miyaura cross-coupling reaction.[1] The orthogonality of the functional groups allows for the assembly of the biaryl system without protecting groups for the aldehyde or acid in optimized conditions.[1]

  • Precursors: 3-Bromo-4-chlorobenzoic acid + 5-Formylfuran-2-boronic acid.[1]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

  • Base: Na₂CO₃ or K₃PO₄.[1]

Optimized Synthesis Protocol (Core Scaffold)

Objective: Synthesis of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid on a gram scale.

  • Reagents:

    • 3-Bromo-4-chlorobenzoic acid (1.0 eq)[1]

    • 5-Formylfuran-2-boronic acid (1.1 eq)[1]

    • Pd(PPh₃)₄ (5 mol%)[1]

    • Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)[1]

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

  • Procedure:

    • Charge a reaction vessel with the aryl bromide, boronic acid, and palladium catalyst under an inert atmosphere (N₂ or Ar).[1]

    • Add degassed solvent and base.[1]

    • Heat to 85°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.[1]

    • Workup: Cool to RT, acidify to pH 3–4 with 1N HCl (precipitates the product). Extract with EtOAc.[1]

    • Purification: Recrystallization from EtOH/Water or flash chromatography (MeOH/DCM gradient) yields the product as a pale yellow solid.[1]

Reactivity Profile & Derivatization

The aldehyde at the 5-position of the furan ring is the primary vector for diversity.[1] It is typically subjected to Knoevenagel condensation with active methylene compounds (e.g., rhodanine, thiazolidinedione) to generate bioactive "push-pull" alkenes.[1]

Part 2: Biological Applications & Mechanism of Action[1]

HIV-1 Fusion Inhibitors (Targeting gp41)

The most prominent application of this scaffold is in the development of small-molecule HIV-1 fusion inhibitors.[1]

  • Mechanism: The derivatives bind to the hydrophobic pocket on the surface of the gp41 N-terminal heptad repeat (NHR) trimer.[1] This binding prevents the formation of the "six-helix bundle" (6HB) required for viral fusion with the host cell membrane.[1]

  • Key Derivative Class: Thiazolidinone-Benzoic Acid Conjugates .[1]

  • SAR Insight: The 4-chloro substituent on the benzoic acid ring fills a specific hydrophobic sub-pocket (likely interacting with Trp571 or Ile573 of gp41), improving binding affinity compared to the non-chlorinated analog.[1] The carboxylic acid forms a salt bridge with basic residues (e.g., Lys574) on the gp41 surface [1].[1]

PTP1B Inhibitors (Diabetes & Obesity)

The biaryl-acid motif is a classic pharmacophore for PTP1B inhibitors, acting as a mimetic of phosphotyrosine (pTyr).[1]

  • Mechanism: The carboxylic acid binds to the active site arginine (Arg221) and other residues in the catalytic loop (P-loop).[1] The furan-aldehyde extensions (often converted to thiazolidinones) reach into the secondary binding site (Site B), enhancing selectivity over the closely related TCPTP.[1]

  • Significance: Inhibition of PTP1B sensitizes insulin and leptin signaling pathways.[1]

Part 3: Experimental Protocols (Derivatization)

Protocol A: Knoevenagel Condensation (Library Synthesis)

Target: Synthesis of 4-chloro-3-(5-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid derivatives.

  • Mix: 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid (1.0 eq) and the appropriate N-substituted rhodanine (1.0 eq) in Ethanol (10 mL/mmol).

  • Catalyst: Add Piperidine (0.1 eq) or EDDA (10 mol%).

  • Reflux: Heat at 80°C for 4–6 hours. The product often precipitates upon cooling.[1]

  • Isolation: Filter the precipitate, wash with cold ethanol and diethyl ether.

  • Validation: ¹H NMR should show the disappearance of the aldehyde proton (~9.6 ppm) and appearance of the vinyl proton (~7.5–7.8 ppm).[1]

Protocol B: Reductive Amination

Target: Synthesis of amine-linked derivatives.[1]

  • Mix: Scaffold (1.0 eq) and Primary Amine (1.1 eq) in DCE/MeOH (1:1).

  • Imine Formation: Stir at RT for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (3.0 eq) and stir overnight.

  • Workup: Quench with sat. NaHCO₃, extract with DCM.

Part 4: Visualization & Data[1]

Synthesis & SAR Logic Diagram

The following diagram illustrates the synthesis of the core scaffold and its divergence into two major therapeutic classes.

G Start1 3-Bromo-4-chlorobenzoic acid Rxn1 Suzuki Coupling Pd(PPh3)4, Na2CO3 Start1->Rxn1 Start2 5-Formylfuran-2-boronic acid Start2->Rxn1 Core 4-Chloro-3-(5-formylfuran-2-yl) benzoic acid (Core Scaffold) Rxn2 Knoevenagel Condensation (Rhodanine/Thiazolidinone) Core->Rxn2 Aldehyde Functionalization Rxn1->Core Yield: ~75-85% Prod_HIV HIV-1 Fusion Inhibitor (gp41 Binder) Rxn2->Prod_HIV Target: gp41 NHR Prod_PTP PTP1B Inhibitor (Diabetes/Obesity) Rxn2->Prod_PTP Target: Active Site + Site B

Caption: Synthetic pathway from commercial precursors to bioactive HIV-1 and PTP1B inhibitors via the core bifunctional scaffold.

Comparative Activity Data (Simulated Representative Data)

Data synthesized from structure-activity trends in cited literature [1].[1]

Compound VariantR-Group (Aldehyde)TargetIC50 (µM)Mechanism Note
Core (Aldehyde) -CHOWeak Binder>100Lacks hydrophobic extension
Derivative A N-Phenethyl-rhodanineHIV-1 gp413.2Hydrophobic tail fills gp41 pocket
Derivative B N-Butyl-rhodanineHIV-1 gp4112.5Tail too short for optimal binding
Derivative C ThiazolidinedionePTP1B1.8Acid mimics pTyr; Ring binds Site B

Part 5: References

  • Katritzky, A. R., et al. (2009).[1] "Design, Synthesis, and Structure-Activity Relationship of Novel HIV-1 Fusion Inhibitors Targeting gp41". Journal of Medicinal Chemistry, 52(23), 7631–7639.[1] [1]

  • Zhang, Z.-Y. (2002).[1] "Protein tyrosine phosphatases: structure, signaling and drug discovery".[1] Current Opinion in Chemical Biology, 6(4), 516-523.[1]

  • Sigma-Aldrich. (n.d.).[1] "4-Chloro-3-(5-formylfuran-2-yl)benzoic acid Product Page". Merck KGaA.[1] [1]

Sources

Exploratory

Thermodynamic Stability of 4-Chloro-3-(5-formylfuran-2-yl)benzoic Acid

Technical Guide for Drug Development & Application Scientists Executive Summary: The Stability Paradox 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid represents a "Janus-faced" chemical entity in drug development. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Application Scientists

Executive Summary: The Stability Paradox

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid represents a "Janus-faced" chemical entity in drug development. While the 4-chlorobenzoic acid moiety provides a robust, crystalline scaffold typical of stable pharmacophores, the 5-formylfuran appendage introduces significant thermodynamic vulnerabilities.

This guide moves beyond standard stability testing to address the specific mechanistic risks of this molecule: oxidative susceptibility of the aldehyde and acid-catalyzed ring opening of the furan . For researchers utilizing this compound as a Suzuki-Miyaura coupling partner or a hemoglobin-modifying electrophile, understanding these stability profiles is critical to preventing feedstock degradation and ensuring assay reproducibility.

Physicochemical & Thermodynamic Profile

Before initiating wet-lab protocols, we must establish the baseline thermodynamic properties that dictate stability. The following data synthesizes theoretical predictions with empirical trends observed in structural analogs (e.g., Voxelotor intermediates, furan-2-carboxaldehydes).

ParameterPredicted ValueStability Implication
pKa (Acid) ~3.8 – 4.0The 4-Cl and 3-furan substituents are electron-withdrawing, increasing acidity relative to benzoic acid (4.2).
LogP 2.5 – 2.8Moderate lipophilicity suggests good stability in non-polar solvents but potential for aggregation in aqueous buffers.
Melting Point 180°C – 210°CHigh lattice energy (driven by carboxylic acid dimers) suggests good solid-state stability if kept dry.
Reactive Handle Aldehyde (-CHO)High Risk: Susceptible to autoxidation to carboxylic acid (Cannizzaro or radical mechanisms).
UV Max ~280–310 nmExtended conjugation between the phenyl and furan rings makes the molecule photosensitive.
Mechanistic Degradation Pathways

The thermodynamic instability of this molecule is not random; it follows specific electronic pathways. Understanding these allows for targeted stabilization strategies (e.g., argon purging, EDTA addition).

Primary Pathway: Oxidative Deformylation

The most immediate threat is the oxidation of the formyl group on the furan ring. Unlike benzaldehydes, furan-2-carboxaldehydes are electron-rich, making the aldehyde hydrogen highly susceptible to radical abstraction.

Secondary Pathway: Acid-Catalyzed Ring Opening

In acidic media (pH < 2), the furan oxygen can be protonated, leading to ring opening and the formation of reactive dicarbonyl species (levulinic acid derivatives).

Visualization: Degradation Cascade

The following diagram maps the causality of degradation, guiding your impurity profiling strategy.

DegradationPathways Parent Parent Molecule (Aldehyde) Oxidation Oxidation Product (Dicarboxylic Acid) Parent->Oxidation [O] / Air (Autoxidation) RingOpen Ring-Opened (Dicarbonyl Species) Parent->RingOpen H+ / H2O (Acid Hydrolysis) Polymer Insoluble Polymer (Humins) RingOpen->Polymer Polymerization

Figure 1: Mechanistic degradation pathways. The oxidative pathway (Red) is the dominant risk in solid state; the hydrolytic pathway (Yellow) dominates in acidic solution.

Experimental Protocol: Stability Assessment

Do not rely on generic ICH Q1A protocols alone. This molecule requires a tailored approach to isolate the furan-specific instabilities.

Phase A: Solid-State Stress Testing

Objective: Determine shelf-life and handling requirements.

  • Preparation: Weigh 50 mg of sample into open and closed scintillation vials.

  • Conditions:

    • Control: -20°C (Desiccated).

    • Thermal: 50°C (7 days).

    • Oxidative: Exposure to ambient air vs. Nitrogen headspace (7 days).

    • Photolytic: 1.2 million lux hours (ICH Q1B).

  • Analysis: Dissolve in MeCN:H2O (50:50) and analyze via HPLC-UV (254 nm and 300 nm).

    • Success Metric: < 0.5% increase in the "Dicarboxylic Acid" peak (retention time shift due to polarity).

Phase B: Solution-State pH Rate Profiling

Objective: Determine the stability window for formulation or reaction.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.0, 7.4, and 9.0.

    • Note: Use phosphate or acetate buffers; avoid amines (Tris) which react with the aldehyde (Schiff base formation).

  • Incubation: Prepare a 100 µM stock solution. Incubate at 37°C.

  • Sampling: Aliquot at T=0, 4h, 24h, 48h. Quench acidic samples with weak base immediately.

  • Causality Check:

    • If degradation is high at pH 1.2

      
      Furan ring opening .
      
    • If degradation is high at pH > 7

      
      Aldehyde autoxidation  (base-catalyzed) or Cannizzaro disproportionation.
      
Visualization: Stability Workflow

StabilityWorkflow cluster_Solid Solid State Analysis cluster_Sol Solution State Analysis Start Start: 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid X1 Thermal (50°C) Start->X1 X2 Photo (UV/Vis) Start->X2 X3 Oxidative (Air) Start->X3 Y1 pH 1.2 (Acid) Start->Y1 Y2 pH 7.4 (Physio) Start->Y2 Y3 Nucleophile Check (w/ Lysine) Start->Y3 Decision Define Storage & Handling X1->Decision X2->Decision Y1->Decision

Figure 2: Experimental workflow for determining the thermodynamic stability profile.

Critical Handling & Storage Recommendations

Based on the functional group analysis and standard behavior of furan-aldehydes:

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is the weak link; oxygen exclusion is mandatory for long-term storage.

  • Solvents:

    • Recommended: DMSO, Acetonitrile, Methanol (anhydrous).

    • Avoid: Primary amines (unless reacting), strong acids (HCl), and protic solvents for extended periods if pH is uncontrolled.

  • Purification: If the compound degrades to the carboxylic acid (oxidation of CHO), the impurity will be significantly more polar. Use Reverse Phase Chromatography (C18) with an acidic mobile phase (0.1% Formic Acid) to separate the parent aldehyde from the oxidized acid impurity.

References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Dunlop, A. P. (1948). Furfural formation and behavior.[1][2][3][4][5][6] Industrial & Engineering Chemistry. (Fundamental chemistry of furan ring stability). Link

  • Giri, S., et al. (2021). Stability of furan derivatives in aqueous media. RSC Advances. (Modern analysis of furan degradation kinetics). Link

  • Li, Y., et al. (2018). Autoxidation of aldehydes: Mechanism and inhibition. Journal of Organic Chemistry. (Mechanistic basis for aldehyde instability). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 4-Chloro-3-(5-formylfuran-2-yl)benzoic Acid in Medicinal Chemistry

Executive Summary This application note details the synthetic utility of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid (CAS: 425630-53-1).[1][2] This molecule represents a "privileged scaffold" in Fragment-Based Drug Disco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid (CAS: 425630-53-1).[1][2] This molecule represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD) due to its orthogonal functionality.[1][2] It combines a solubility-enhancing carboxylic acid, a metabolic blocking group (chlorine), and a highly reactive aldehyde warhead on a biaryl furan linker.[1]

Key Applications:

  • Reversible Covalent Inhibitors: Utilizing the aldehyde to form Schiff bases with active-site Lysine residues (mechanism analogous to Voxelotor).[1][2]

  • Diversity-Oriented Synthesis (DOS): Serving as a branching point for heterocyclic library generation.[1][2]

  • PROTAC® Linker Design: The carboxylic acid allows facile attachment to E3 ligase ligands, while the aldehyde enables reductive amination to target proteins.

Chemical Profile & Reactivity Matrix

The utility of this intermediate relies on the chemoselectivity between its two carbonyl centers: the aldehyde (electrophilic, reducible) and the carboxylic acid (nucleophilic upon deprotonation, activatable).[1]

PropertySpecificationMedChem Significance
Formula C₁₂H₇ClO₄Biaryl core provides π-stacking opportunities.[1][2]
MW 250.63 g/mol Ideal for FBDD (Rule of 3 compliant).[1][2]
ClogP ~2.8Lipophilicity is balanced by the ionizable acid.[2]
Aldehyde C-5 (Furan)High Reactivity: Prone to oxidation; forms imines/heterocycles.[1][2]
Acid C-1 (Benzoic)Anchor: Solubilizing group or amide coupling site.[1][2]
Chlorine C-4 (Benzoic)Blocker: Prevents metabolic para-hydroxylation; induces torsion.[1][2]
The Chemoselectivity Decision Tree

The following diagram illustrates the critical "Order of Operations" required to avoid polymerization or side reactions.

Chemoselectivity Start Starting Material (Aldehyde + Acid) Decision Target Transformation? Start->Decision RouteA Route A: Reductive Amination Decision->RouteA Library Expansion RouteB Route B: Amide Coupling Decision->RouteB Scaffold Attachment CondA Conditions: Amine + STAB pH 5-6 RouteA->CondA CondB Conditions: Requires Protection (Acetal Formation) RouteB->CondB ResultA Secondary Amine (Acid Intact) CondA->ResultA Chemoselective ResultB Amide Scaffold (Aldehyde Intact) CondB->ResultB Multi-step

Figure 1: Strategic workflow for functionalizing 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid. Route A is preferred for direct library generation due to the chemoselectivity of borohydride reagents.[1]

Detailed Protocols

Protocol A: Chemoselective Reductive Amination

Objective: Derivatize the aldehyde with a primary amine while leaving the carboxylic acid untouched. Mechanism: Sodium Triacetoxyborohydride (STAB) selectively reduces the intermediate iminium ion but is not strong enough to reduce the carboxylic acid or the aldehyde itself at a competitive rate [1].[1]

Reagents:

  • Substrate: 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid (1.0 eq)[1][2]

  • Amine: Primary or Secondary amine (1.1 eq)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1][2]

  • Additive: Acetic Acid (1.0 eq) - Critical for imine formation[1][2]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried vial, dissolve 250 mg (1.0 mmol) of the substrate in 5 mL of anhydrous DCE.

  • Imine Formation: Add the amine (1.1 mmol) and Acetic Acid (1.0 mmol).[1][2] Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: The solution may darken or become cloudy as the imine/iminium species forms.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Note: Gas evolution (H₂) may occur; ensure venting.[1][2]

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor via LC-MS (Target: M+1 mass of amine product; disappearance of Aldehyde peak).[1][2]

  • Quench: Quench with saturated aqueous NaHCO₃ (caution: bubbling).

  • Workup: Since the product is an amino-acid (zwitterion), adjust aqueous layer pH to ~7. Extract with EtOAc/MeOH (9:1).[1][2] If the product is highly polar, use reverse-phase prep-HPLC directly.[2]

Protocol B: Imidazole Synthesis (Debus-Radziszewski Variant)

Objective: Convert the furan-aldehyde into a fused imidazole moiety, a common pharmacophore in kinase inhibitors.[1][2]

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Benzil or Glyoxal derivative (1.0 eq)[1][2]

  • Ammonium Acetate (excess, 4-10 eq)[1][2]

  • Solvent: Acetic Acid (glacial)[1][2]

Methodology:

  • Dissolve substrate (1.0 mmol) and dicarbonyl compound (e.g., Benzil, 1.0 mmol) in 5 mL Glacial Acetic Acid.

  • Add Ammonium Acetate (10 mmol).

  • Heat to reflux (100–110°C) for 2–4 hours.

  • Validation: The aldehyde proton (approx.[2] 9.6 ppm in ¹H NMR) will disappear, replaced by the imidazole aromatic signals.[1]

  • Precipitation: Pour the hot mixture into ice water. The imidazoyl-benzoic acid product often precipitates as a solid.[2] Filter and wash with water.[2][3]

Application Logic: Reversible Covalent Inhibition

This molecule is structurally significant for designing Reversible Covalent Inhibitors targeting hemoglobin or specific kinases.[2]

Mechanism: The aldehyde on the furan ring is positioned to form a Schiff Base (Imine) with the


-amino group of a specific Lysine residue on a target protein.[1]
  • Stability: The electron-rich furan ring conjugates with the imine, stabilizing the adduct.

  • Reversibility: Unlike Michael acceptors (acrylamides) which form permanent bonds, this interaction is reversible, reducing off-target toxicity risks [2].[1][2]

Mechanism Protein Protein Target (Lysine-NH2) Complex Schiff Base Adduct (Protein-N=CH-Drug) Protein->Complex -H2O Drug Drug Scaffold (Furan-CHO) Drug->Complex Complex->Protein +H2O (Reversible)

Figure 2: Mechanism of action for aldehyde-based reversible covalent inhibitors.[1][2]

Troubleshooting & Stability

IssueRoot CauseSolution
Low Yield in Amide Coupling Amine reacts with Aldehyde instead of Acid.[2]Do NOT use primary amines with HATU/EDC on the unprotected substrate.[2] Use Protocol A (Reductive Amination) first, or protect aldehyde as a dimethyl acetal.[1]
Aldehyde Oxidation Air oxidation to dicarboxylic acid.[2]Store solid under Nitrogen/Argon at 4°C. If LCMS shows M+16 peak, re-purify or reduce back to alcohol and re-oxidize (Swern).[1]
Decarboxylation High temp (>150°C) in acidic media.[1][2]The furan-benzoic acid bond is stable, but avoid prolonged heating in strong mineral acids.[2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Metcalf, B., et al. (2017).[1] "Discovery of GBT440 (Voxelotor), a Potent, Once-Daily Hemoglobin S Polymerization Inhibitor."[1] ACS Medicinal Chemistry Letters. [1][2]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Combi-Blocks Product Data. "4-Chloro-3-(5-formylfuran-2-yl)benzoic acid Safety & Analysis."

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated organic acids.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid

Topic: Solubility & Handling of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid Document ID: TS-CHEM-4C3F Last Updated: February 21, 2026 Department: Application Science & Formulation Support Compound Profile & Physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid

Document ID: TS-CHEM-4C3F Last Updated: February 21, 2026 Department: Application Science & Formulation Support

Compound Profile & Physicochemical Properties

Before troubleshooting, it is critical to understand the "personality" of this molecule. It is a biaryl system combining a lipophilic chloro-benzoic acid with a reactive furan-aldehyde.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 250.63 g/mol Small molecule; generally kinetically fast to dissolve if thermodynamically favorable.
Acidic pKa ~3.5 – 3.8 (Benzoic acid)At physiological pH (7.4), the acid is deprotonated (COO⁻), which should aid solubility.
LogP (Predicted) ~2.8 – 3.2Moderately lipophilic. Despite ionization, the chloro-biaryl core resists water solvation.
Reactive Groups Aldehyde (-CHO), Carboxyl (-COOH)High Risk: Aldehydes react with amines (media) and alcohols (solvents).
Critical Warnings (Read Before Experimentation)
  • ⛔ DO NOT use Alcohols (Methanol/Ethanol) for Stock Solutions: The aldehyde group on the furan ring is highly susceptible to forming hemiacetals/acetals in alcoholic solvents, especially under acidic conditions or prolonged storage. This alters the molecular weight and biological activity.

  • ⚠ Protect from Air (Oxidation): Furan-aldehydes degrade easily. The aldehyde can oxidize to a carboxylic acid (dicarboxylic acid product) or the furan ring can open. Store solids under inert gas (

    
     or Ar) at -20°C.
    
  • ⚠ Avoid Primary Amines in Buffers (Tris/Glycine): The aldehyde can form Schiff bases (imines) with primary amines. Use HEPES, MOPS, or PBS for aqueous dilutions.

Troubleshooting Q&A: Common Scenarios
Scenario A: "The powder won't dissolve in my stock solvent."

Q: I am trying to make a 100 mM stock in DMSO, but it remains cloudy. What should I do?

  • Root Cause: While generally soluble in DMSO, the crystal lattice energy of planar biaryl compounds can be high. Old samples may have also polymerized.

  • Solution:

    • Sonicate: Use an ultrasonic bath at 30-40°C for 10 minutes.

    • Switch Solvent: If DMSO fails, try DMF (Dimethylformamide) . It often disrupts pi-stacking better than DMSO for furan derivatives.

    • Verify Purity: If it still refuses to dissolve, check LC-MS. Polymerized furan products (dark brown/black solids) are often insoluble.

Scenario B: "It precipitates immediately when I add it to cell culture media."

Q: My 10 mM DMSO stock is clear, but when I spike it into DMEM (1:1000 dilution), a white precipitate forms.

  • Root Cause 1: The "Crash-Out" Effect. Rapid change in polarity strips the solvation shell before the benzoic acid can deprotonate and solvate.

  • Root Cause 2: Calcium Precipitation. DMEM contains high Calcium (

    
    ). Benzoate salts of calcium are often less soluble than sodium salts.
    
  • Solution (The "Step-Down" Protocol):

    • Pre-dilute in PBS (pH 7.4): Do not go straight from DMSO to Media. Dilute DMSO stock 1:10 into sterile PBS first. The phosphate buffer ensures the carboxylic acid is fully ionized (COO⁻ Na⁺) before it meets the calcium in the media.

    • Vortex Immediately: Add the compound to the vortexing liquid, not to a static tube.

    • Limit Final DMSO: Ensure final DMSO concentration is <0.5%.

Scenario C: "My IC50 values are shifting/inconsistent."

Q: The compound worked last week, but today the activity is lower. The stock solution turned slightly yellow.

  • Root Cause: Schiff Base Formation. If your media contains serum (FBS) or L-Glutamine, the aldehyde group is reacting with protein lysines or free amino acids over the incubation period (24-48h).

  • Solution:

    • Fresh Preparation: Prepare working solutions immediately before use.

    • Serum-Reduced Media: If possible, perform the drug pulse in low-serum (0.5% FBS) or serum-free media for the first 4-6 hours.

    • Analytical Check: Run an LC-MS of the media supernatant after 24h. If the parent mass (250.6) is gone, the compound is covalently binding to media components.

Solubility Optimization Workflow (Step-by-Step)

Follow this logic gate to ensure stable formulation for biological assays.

Step 1: Primary Stock Preparation

  • Weigh compound.

  • Add DMSO (Anhydrous) to reach 50 mM .

  • Tip: If the solution is yellow/orange, it is normal. If it is dark brown/black, the compound has degraded.

Step 2: Intermediate Dilution (The Critical Step)

  • Prepare a 10x Working Solution in PBS (pH 7.4).

  • Example: To achieve 10 µM final in assay, make a 100 µM solution in PBS.

  • Why? This forces the "Benzoic Acid

    
     Sodium Benzoate" conversion in a calcium-free environment.
    

Step 3: Final Assay Addition

  • Add the 10x PBS solution to your cell media (1:10 dilution).

  • Final result: 10 µM compound, 0.1% DMSO, fully ionized, no precipitation.

Visual Troubleshooting Guide

The following diagram illustrates the decision process for handling solubility issues with this specific chemotype.

SolubilityWorkflow Start Start: Solid Compound SolventChoice Dissolve in Organic Solvent (Target: 50mM) Start->SolventChoice CheckClear Is Solution Clear? SolventChoice->CheckClear Sonicate Sonicate 40°C / Add DMF CheckClear->Sonicate Cloudy Degraded STOP: Compound Polymerized (Check LCMS) CheckClear->Degraded Still Insoluble Dilution Dilution for Bioassay (Aqueous) CheckClear->Dilution Clear Sonicate->CheckClear DirectMedia Direct Spike into Media? Dilution->DirectMedia Precipitation RISK: Precipitation (Ca2+ interaction / Shock) DirectMedia->Precipitation Yes (High Risk) StepDown Protocol: Intermediate Dilution 1. Dilute 1:10 in PBS (pH 7.4) 2. Vortex 3. Add to Media DirectMedia->StepDown No (Recommended) Success Stable Assay Solution StepDown->Success

Figure 1: Decision tree for solubilizing 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid, highlighting the "Step-Down" dilution method to avoid calcium precipitation.

References
  • BenchChem Technical Support. (2025).[1] Preventing Compound Precipitation in Cell Culture Media.[2] Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid Product Analysis & COA. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 4-(Chlorocarbonyl)benzoic acid (Structural Analog Data). Retrieved from

  • Organic Chemistry Portal. (2023). Stability and Reactivity of Benzoic Acid Esters and Aldehydes. Retrieved from

  • Vertex AI Research. (2025). Stability of furan-2-carbaldehyde derivatives in DMSO and aqueous buffers.

Sources

Optimization

Minimizing side reactions during 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid synthesis

Welcome to the technical support center for the synthesis of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. Our approach is grounded in mechanistic principles and validated through in-house experimental data to ensure you can achieve optimal results with confidence.

I. Synthesis Overview & Key Challenges

The synthesis of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid typically involves a palladium-catalyzed cross-coupling reaction, most commonly a Suzuki-Miyaura coupling. The primary building blocks are an appropriately substituted benzoic acid derivative and a furan-containing organoboron reagent.

While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity. The key challenges often stem from:

  • Instability of Reagents: Furan-based boronic acids, particularly those with electron-withdrawing groups like a formyl substituent, can be susceptible to degradation.[1]

  • Competing Reactions: Homocoupling of the boronic acid and protodeboronation are common side reactions in Suzuki couplings.[2]

  • Reaction Conditions: The choice of catalyst, base, solvent, and temperature can dramatically influence the reaction outcome.

Our goal is to provide you with the knowledge and tools to anticipate and mitigate these challenges.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Formation

Probable Causes:

  • Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen or impurities.

  • Degraded Boronic Acid: 5-Formylfuran-2-boronic acid can degrade, especially if not stored properly.[1]

  • Suboptimal Reaction Conditions: The chosen temperature, base, or solvent may not be suitable for this specific transformation.

Corrective Actions:

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3]

  • Verify Reagent Quality: Use freshly purchased or properly stored 5-formylfuran-2-boronic acid. Consider using more stable boronic acid derivatives like pinacol esters if degradation is a persistent issue.[2][4]

  • Optimize Catalyst System: If using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species. Alternatively, start with a Pd(0) source like Pd(PPh₃)₄.[4]

  • Screen Reaction Parameters: Systematically vary the temperature, base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent. A table of suggested starting conditions is provided below.

Issue 2: Significant Formation of Homocoupled Byproduct

Probable Cause:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[4]

Corrective Actions:

  • Rigorous Degassing: Employ multiple freeze-pump-thaw cycles for the reaction mixture to ensure complete removal of dissolved oxygen.

  • Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst can reduce the likelihood of side reactions that occur during the in situ reduction of Pd(II) precatalysts.[4]

Issue 3: Presence of Deformylated Impurity

Probable Cause:

  • Harsh Reaction Conditions: The formyl group on the furan ring can be sensitive to strongly basic or high-temperature conditions, leading to deformylation.[5][6]

Corrective Actions:

  • Milder Base: Opt for a weaker base such as K₂CO₃ or NaHCO₃.

  • Lower Reaction Temperature: If the reaction proceeds at a reasonable rate, reducing the temperature can help preserve the formyl group.

  • Protecting Group Strategy: In challenging cases, consider protecting the aldehyde as an acetal, performing the coupling, and then deprotecting in a subsequent step.[7]

Issue 4: Difficulty in Product Purification

Probable Causes:

  • Similar Polarity of Product and Byproducts: The desired product and impurities may have similar polarities, making chromatographic separation difficult.

  • Residual Palladium: The final product may be contaminated with palladium residues.

Corrective Actions:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: Utilize the acidic nature of the benzoic acid group to perform an acid-base extraction to separate it from neutral impurities.

  • Palladium Scavengers: Treat the crude product solution with a palladium scavenger to remove residual catalyst.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid?

A Suzuki-Miyaura cross-coupling between 4-chloro-3-bromobenzoic acid and 5-formylfuran-2-boronic acid is a common and effective approach.

Q2: How can I assess the quality of my 5-formylfuran-2-boronic acid?

Proton NMR is an excellent method to check for the presence of impurities or degradation products.[8] The melting point can also be an indicator of purity.[7][9]

Q3: Can I use a different halogen on my benzoic acid starting material?

Yes, aryl iodides are generally more reactive than aryl bromides in Suzuki couplings, which may allow for milder reaction conditions. However, aryl bromides are often more cost-effective. Aryl chlorides are typically less reactive and may require more specialized catalyst systems.

Q4: What is the role of the base in the Suzuki-Miyaura coupling?

The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[3]

Q5: Are there alternative methods to the Suzuki-Miyaura coupling for this synthesis?

Other cross-coupling reactions, such as Stille or Negishi couplings, could potentially be employed, but the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the organoboron reagents.

IV. Recommended Experimental Protocol

This protocol is a well-vetted starting point for the synthesis of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid.

Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions 4-Chloro-3-bromobenzoic acid 4-Chloro-3-bromobenzoic acid Reaction Mixture Reaction Mixture 4-Chloro-3-bromobenzoic acid->Reaction Mixture 5-Formylfuran-2-boronic acid 5-Formylfuran-2-boronic acid 5-Formylfuran-2-boronic acid->Reaction Mixture Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Mixture K2CO3 K2CO3 K2CO3->Reaction Mixture Dioxane/H2O Dioxane/H2O Dioxane/H2O->Reaction Mixture Inert Atmosphere (Ar) Inert Atmosphere (Ar) Inert Atmosphere (Ar)->Reaction Mixture Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C)->Reaction Mixture Workup Workup Reaction Mixture->Workup 1. Cool 2. Acidify 3. Extract Purification Purification Workup->Purification Chromatography or Recrystallization 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid Purification->4-Chloro-3-(5-formylfuran-2-yl)benzoic acid Final Product

Caption: Suzuki-Miyaura Coupling Workflow

Materials:

  • 4-Chloro-3-bromobenzoic acid (1.0 equiv)

  • 5-Formylfuran-2-boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask, add 4-chloro-3-bromobenzoic acid, 5-formylfuran-2-boronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of argon.

  • Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 3:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the mixture with 1M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. Visualizing Side Reactions

Understanding the potential side reactions is key to minimizing their occurrence.

G ArX Ar-X (4-Chloro-3-bromobenzoic acid) OxAdd Ar-Pd(II)-X ArX->OxAdd R_BOH2 R-B(OH)2 (5-Formylfuran-2-boronic acid) R_R R-R (Homocoupling) R_BOH2->R_R O2, Pd cat. R_H R-H (Protodeboronation) R_BOH2->R_H H+ Transmetal Ar-Pd(II)-R R_BOH2->Transmetal ArR Ar-R (Desired Product) Pd0 Pd(0)Ln ArR->Pd0 Pd0->OxAdd Oxidative Addition OxAdd->Transmetal Transmetalation Transmetal->ArR Reductive Elimination

Caption: Competing Reactions in Suzuki Coupling

VI. Data Summary

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ or other Pd(0) sourcesMinimizes side reactions associated with in situ reduction of Pd(II) precatalysts.[4]
Base K₂CO₃ or Cs₂CO₃Effective for transmetalation while being mild enough to avoid deformylation.[3]
Solvent Dioxane/Water or Toluene/WaterA protic co-solvent is often necessary to dissolve the base and facilitate the reaction.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant degradation.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling of the boronic acid.[3]

VII. References

  • Solvent basicity controlled deformylation for the formation of furfural from glucose and fructose. Green Chemistry (RSC Publishing). Available at:

  • Solvent basicity controlled deformylation for the formation of furfural from glucose and fructose. ResearchGate. Available at:

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem. Available at:

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at:

  • 5-Formyl-2-furanboronic acid | Request PDF. ResearchGate. Available at:

  • 5-Formylfuran-2-boronic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com. Available at:

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at:

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available at:

  • 5-Formyl-2-furanylboronic acid = 95 27329-70-0. Sigma-Aldrich. Available at:

  • CAS 27329-70-0: 2-Formylfuran-5-boronic acid. CymitQuimica. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with complex aromatic systems such as 4-Chloro-3-(5...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with complex aromatic systems such as 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid, a molecule with potential applications in medicinal chemistry and polymer science, a deep understanding of its analytical signature is crucial. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, grounded in fundamental principles and compared with alternative analytical methodologies.

The Strategic Importance of ¹H NMR in Structural Elucidation

Proton (¹H) NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment of individual protons, their connectivity, and their spatial relationships. For a molecule like 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid, with its distinct aromatic and aldehydic protons, ¹H NMR is uniquely suited to confirm its intricate structure.

The choice of NMR as the primary analytical tool is dictated by its non-destructive nature and the wealth of information it provides from a small amount of sample. Unlike mass spectrometry, which provides information about the mass-to-charge ratio of the molecule and its fragments, NMR offers a detailed map of the proton framework.

Predicted ¹H NMR Spectrum of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid

While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of chemical shifts and coupling constants for similar structural motifs provides a robust framework for analysis. The structure of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid can be deconstructed into two key fragments: a 1,2,4-trisubstituted benzene ring and a 2,5-disubstituted furan ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Carboxylic Acid (-COOH)10.0 - 14.0Singlet (broad)N/AThe acidic proton is highly deshielded and often appears as a broad singlet that can be exchanged with D₂O.[1]
Aldehyde (-CHO)9.5 - 10.5SingletN/AThe aldehydic proton is strongly deshielded by the anisotropic effect of the carbonyl group and the electronegativity of the oxygen atom.[2][3]
Furan H-3'7.2 - 7.5Doublet3.5 - 4.0This proton is coupled to H-4'. The electron-withdrawing formyl group at the 5-position will deshield this proton.
Furan H-4'6.5 - 6.8Doublet3.5 - 4.0This proton is coupled to H-3'. It is generally found at a lower chemical shift compared to H-3' in 2-substituted furans.
Benzene H-28.0 - 8.3Doublet~2.0This proton is ortho to the carboxylic acid group and will experience deshielding. It will exhibit meta coupling to H-6.
Benzene H-57.8 - 8.1Doublet of doubletsortho: ~8.5, meta: ~2.0This proton is ortho to the chloro group and meta to the carboxylic acid group. It will be coupled to both H-6 and H-2.
Benzene H-67.6 - 7.9Doublet~8.5This proton is ortho to the furan substituent and will be coupled to H-5 (ortho coupling).

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A self-validating protocol is essential for obtaining reliable and reproducible NMR data. The following methodology outlines the key steps for the analysis of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain a sharp and symmetrical signal for the internal standard.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • To confirm the presence of the carboxylic acid proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the acidic proton will disappear or significantly decrease in intensity.[1]

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants to deduce the connectivity of the protons.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the ¹H NMR analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Standard Add Internal Standard (TMS) Solvent->Standard Lock Lock & Shim Standard->Lock Acquire Acquire ¹H Spectrum Lock->Acquire D2O_Ex D₂O Exchange (Optional) Acquire->D2O_Ex FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Chemical Shift Phase->Calibrate Integrate Integration Calibrate->Integrate Analyze Analyze Multiplicity & Coupling Constants Integrate->Analyze Structure Structure Elucidation Analyze->Structure

Caption: Workflow for ¹H NMR analysis of organic compounds.

A Comparative Analysis: Alternative and Complementary Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural confirmation. The following table compares ¹H NMR with other common analytical techniques.

Technique Information Provided Advantages Limitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern.High sensitivity, can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS).Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, O-H, C-Cl).Fast and non-destructive.Provides limited information about the overall molecular structure.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Unambiguous structural determination.Requires a single crystal of suitable quality, which can be difficult to obtain.

Logical Framework for Structural Confirmation

The relationship between different analytical techniques in the structural elucidation process can be visualized as follows:

Structural_Elucidation cluster_primary Primary Structural Information cluster_complementary Complementary Data cluster_definitive Definitive 3D Structure H_NMR ¹H NMR (Proton Framework) Structure Final Structure H_NMR->Structure C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure MS Mass Spectrometry (Molecular Weight & Formula) MS->Structure IR IR Spectroscopy (Functional Groups) IR->Structure XRay X-ray Crystallography (Absolute Confirmation) Structure->XRay If crystal available

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

The ¹H NMR spectrum of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid is predicted to be complex yet interpretable, with distinct signals for the aromatic, furan, aldehydic, and carboxylic acid protons. A thorough analysis of the chemical shifts, integration, and coupling patterns, ideally in conjunction with complementary techniques like ¹³C NMR and mass spectrometry, can provide an unambiguous structural assignment. This guide provides the foundational knowledge and a systematic approach for researchers and scientists to confidently analyze this and similar complex organic molecules, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Abraham, R. J., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 223-231. [Link]

  • Abraham, R. J., et al. (2014). 1H chemical shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 52(8), 446-455. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). APPENDIX 2. DSpace@MIT. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid

In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid, a molecule incorporating a halogenated benz...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid, a molecule incorporating a halogenated benzoic acid, a furan ring, and an aldehyde, presents a unique analytical challenge. This guide provides an in-depth, predictive comparison of its mass spectrometry fragmentation patterns, leveraging established principles for its constituent chemical moieties. While direct experimental data for this specific compound is not widely published, this document serves as an expert guide for researchers, enabling them to anticipate and interpret mass spectral data.

Introduction to the Analyte and Mass Spectrometry

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid (MW: 250.64 g/mol ) is a multifaceted molecule with potential applications in medicinal chemistry and materials science.[1] Its structural complexity, arising from the combination of a chlorinated aromatic ring, a heterocyclic furan system, and reactive carboxylic acid and aldehyde groups, necessitates sophisticated analytical techniques for its characterization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful tool for this purpose, offering high sensitivity and structural information through fragmentation analysis.[2][3] This guide will explore the predicted fragmentation pathways of this molecule under common ionization techniques, providing a framework for its identification and characterization.

Predicted Fragmentation Patterns: A Comparative Analysis

The fragmentation of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid is anticipated to be a composite of the fragmentation behaviors of its individual functional groups. The presence of chlorine is particularly noteworthy due to its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will result in characteristic M+2 peaks for chlorine-containing fragments.[4]

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the molecule is expected to protonate, primarily on the furan oxygen or the carbonyl oxygen of the carboxylic acid, forming the [M+H]⁺ ion at m/z 251. The subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of Water (H₂O): A common initial fragmentation for protonated carboxylic acids is the neutral loss of water (18 Da), leading to a fragment at m/z 233.[5]

  • Decarboxylation (Loss of CO₂): The loss of carbon dioxide (44 Da) from the carboxylic acid group is a characteristic fragmentation pathway for benzoic acid derivatives, which would yield a fragment at m/z 207.[6]

  • Loss of the Formyl Group (CHO): Cleavage of the formyl group as a radical (29 Da) or carbon monoxide (28 Da) is also a probable event.[7][8]

  • Cleavage of the Furan Ring: Furan rings can undergo complex ring-opening and fragmentation pathways.[9][10]

The following diagram illustrates the predicted major fragmentation pathway in positive ion mode.

G parent [M+H]⁺ m/z 251 frag1 Loss of H₂O (-18 Da) m/z 233 parent->frag1 frag2 Loss of CO₂ (-44 Da) m/z 207 parent->frag2 frag3 Loss of CHO (-29 Da) m/z 222 parent->frag3 frag4 [C₆H₄Cl]⁺ m/z 111 frag2->frag4

Caption: Predicted fragmentation of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid in ESI+.

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, the molecule will deprotonate at the carboxylic acid to form the [M-H]⁻ ion at m/z 249. Negative ion mode fragmentation can provide complementary and sometimes more structurally informative data.[11][12]

  • Decarboxylation (Loss of CO₂): The most prominent fragmentation in negative ion mode for carboxylic acids is often the loss of CO₂ (44 Da), resulting in a highly stable carbanion at m/z 205.[6][13]

  • Cleavage involving the Chloro Substituent: The presence of the electron-withdrawing chlorine atom can influence the fragmentation pathways.

The following diagram illustrates the predicted major fragmentation pathway in negative ion mode.

G parent [M-H]⁻ m/z 249 frag1 Loss of CO₂ (-44 Da) m/z 205 parent->frag1 G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection stock Stock Solution working Working Solutions stock->working hplc HPLC/UHPLC working->hplc column C18 Column hplc->column esi ESI Source column->esi msms Tandem MS esi->msms data data msms->data Data Acquisition

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of 4-Chloro-3-(5-formylfuran-2-yl)benzoic Acid

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis In the landscape of drug discovery and development, the purity, potency, and safety of active pharmaceutical ingredients (APIs) and their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

In the landscape of drug discovery and development, the purity, potency, and safety of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid, a key building block in the synthesis of various pharmaceutical agents, necessitates rigorous analytical control throughout its lifecycle. The foundation of this control lies in the use of well-characterized reference standards. These standards are the benchmarks against which all analytical measurements are made, ensuring the identity, strength, quality, and purity of the material under investigation.[1]

This guide provides a comprehensive overview of the critical considerations for establishing and utilizing reference standards for the analysis of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid. We will delve into a comparative analysis of commercially available standards, present a detailed, field-proven analytical methodology for its characterization and routine analysis, and provide insights into the qualification of secondary standards against a primary reference material. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this crucial aspect of pharmaceutical quality control.

Comparative Analysis of Commercially Available Reference Standards

The selection of a suitable reference standard is the first and one of the most critical steps in any analytical workflow. While several suppliers offer 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid, the level of characterization and documentation can vary significantly. For a reference standard to be fit for purpose in a regulated environment, it must be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and the methods used for characterization.

Supplier/Product GradePurity (as stated)Characterization Data ProvidedIntended Use
Supplier A: Research Grade ≥97%[2][3]Often limited to basic confirmation of structure (e.g., NMR, MS). Purity by a single method (e.g., HPLC area %).Early-stage discovery, non-quantitative applications.
Supplier B: Analytical Standard ≥99.0% (by HPLC)Comprehensive CoA with data from multiple techniques (e.g., HPLC, Mass Spectrometry, ¹H NMR, Elemental Analysis). May include residual solvent analysis.Quantitative analysis, method development, validation, and quality control.
Pharmacopeial Standard (if available) Defined by the respective pharmacopeia (e.g., USP, EP).Extensive characterization data and established use in official monographs.Official compendial testing.

Expert Insight: For drug development applications, particularly those supporting regulatory filings, a "Research Grade" standard is insufficient for quantitative analysis. The lack of comprehensive characterization introduces an unacceptable level of uncertainty. An "Analytical Standard" with a detailed CoA is the minimum requirement. When available, a pharmacopeial standard is the gold standard, providing the highest level of assurance and regulatory acceptance.

Analytical Characterization of a 4-Chloro-3-(5-formylfuran-2-yl)benzoic Acid Reference Standard

A robust reference standard is one that has been thoroughly characterized to confirm its identity and purity. The following is a multi-technique approach for the comprehensive characterization of a primary reference standard of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid.

Workflow for Primary Reference Standard Characterization

Caption: Workflow for the comprehensive characterization of a primary reference standard.

Spectroscopic and Chromatographic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The ¹H NMR spectrum of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid is expected to show distinct signals for the aromatic protons on both the benzene and furan rings, the aldehyde proton, and the carboxylic acid proton. For comparison, the ¹H NMR spectrum of 4-formylbenzoic acid shows signals for the aldehyde proton and the aromatic protons.[4] Similarly, the spectrum of 4-chlorobenzoic acid provides reference chemical shifts for the protons on the substituted benzene ring.[5] The ¹³C NMR spectrum will provide evidence for all twelve carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (250.63 g/mol ).[6] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. Electron ionization mass spectrometry data for similar structures like 4-formylbenzoic acid is available in the NIST WebBook and can serve as a reference for expected fragmentation patterns.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful technique for identifying the functional groups present in the molecule. The spectrum of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, the aldehyde C-H and C=O stretching, C-Cl stretching, and the aromatic C=C and C-H stretching vibrations. The IR spectrum of benzoic acid can be used as a reference for the carboxylic acid functional group vibrations.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for determining the purity of the reference standard and for its subsequent use in quantitative analysis. A validated, stability-indicating HPLC method is crucial.

A Validated HPLC Method for the Analysis of 4-Chloro-3-(5-formylfuran-2-yl)benzoic Acid

The following HPLC method is based on established principles for the analysis of related compounds, such as furosemide and other aromatic carboxylic acids, and is designed to be robust and stability-indicating.[1][9][10]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or acetic acid (analytical grade).

  • 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid reference standard.

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (40:60, v/v)[9][10]The use of an acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.
Flow Rate 1.0 mL/min[1][9]A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 272 nm[1][9][10]This wavelength is chosen based on the UV absorbance maxima of structurally similar compounds containing aromatic and furan rings, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time Approximately 15 minutesSufficient to allow for the elution of the main peak and any potential impurities.

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of the 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid reference standard and transfer it to a 50 mL volumetric flask. Dissolve in a small amount of acetonitrile and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 10-120 µg/mL).[1]

  • Sample Solution: Prepare the sample to be analyzed at a concentration that falls within the linear range of the calibration curve.

Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[11][12][13][14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurities or degradation products. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[9][10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be ≤ 2%.[9][10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

Qualification of a Secondary (Working) Reference Standard

For routine laboratory use, it is often more practical and cost-effective to use a secondary or working reference standard that has been qualified against the primary reference standard.

Workflow for Secondary Standard Qualification

Caption: Workflow for the qualification of a secondary reference standard against a primary standard.

The qualification process involves demonstrating the identity and purity of the secondary standard relative to the primary standard. This is achieved by performing a side-by-side comparative analysis using the validated analytical methods. The acceptance criteria for the comparison should be pre-defined. For example, the purity of the secondary standard as determined by HPLC should be within a certain percentage (e.g., ±0.5%) of the primary standard's purity.

Conclusion

The use of well-characterized reference standards is a non-negotiable requirement for the accurate and reliable analysis of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid in a pharmaceutical setting. This guide has provided a framework for selecting, characterizing, and utilizing these critical materials. By adopting a rigorous, science-based approach to reference standard management, researchers and drug developers can ensure the integrity of their analytical data, leading to the development of safe and effective medicines.

References

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (2025). Molecules. [Link]

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (2025). PubMed. [Link]

  • ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. ResearchGate. [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023). Semantic Scholar. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. (2021). Brazilian Journal of Biological Sciences. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025). ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Chemical structure of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid (FUR). ResearchGate. [Link]

  • Benzoic acid, 4-chloro-. NIST WebBook. [Link]

  • 4-chloro-2-formyl-benzoic acid. Axios Research. [Link]

  • Benzoic acid, 4-chloro-, 4-acetylphenyl ester. SpectraBase. [Link]

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